N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
Description
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a hydrazone derivative featuring a pyridazine core substituted with a 6-oxo-1,6-dihydro group and a carbohydrazide linker. The compound’s structure includes a 2,5-dimethoxyphenyl moiety, which confers electron-donating properties and influences its physicochemical and biological behavior.
Hydrazone derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.
Properties
Molecular Formula |
C14H14N4O4 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-6-oxo-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C14H14N4O4/c1-21-10-3-5-12(22-2)9(7-10)8-15-18-14(20)11-4-6-13(19)17-16-11/h3-8H,1-2H3,(H,17,19)(H,18,20)/b15-8+ |
InChI Key |
NNXXJUKCUXSZRL-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NNC(=O)C=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NNC(=O)C=C2 |
solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 6-oxo-1,6-dihydropyridazine-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting variations in substituents, molecular properties, and reported activities:
Key Observations from Comparative Analysis
Impact of Heterocyclic Core :
- The pyridazine core in the target compound distinguishes it from pyridine (e.g., ) and pyrimidine analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance hydrogen bonding and π-π interactions, influencing solubility and crystallinity.
Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 2,5-dimethoxyphenyl group in the target compound likely increases lipophilicity and metabolic stability compared to the 2-chlorophenyl analog .
Synthetic Routes :
- Hydrazone formation via Schiff base condensation is a common method for such compounds (e.g., ). The target compound may be synthesized similarly, with the 2,5-dimethoxybenzaldehyde reacting with 6-oxo-1,6-dihydropyridazine-3-carbohydrazide.
Research Findings and Implications
Pharmacological Potential
Physicochemical Properties
- Melting Point and Solubility : The 2,5-dimethoxyphenyl group’s bulk and electron-donating nature may elevate the melting point compared to phenyl or chloro analogs. However, increased lipophilicity could reduce aqueous solubility.
Crystallography and Stability
- Biphenyl carbohydrazides with similar substituents exhibited intramolecular hydrogen bonding and planar conformations, enhancing crystal stability . The target compound may adopt analogous packing modes, influencing its solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
